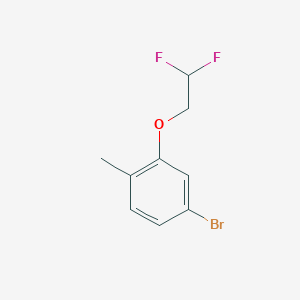

4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene

Description

4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene (C₉H₈BrF₂O) is a halogenated aromatic compound featuring a bromine atom at the para position, a methyl group at the ortho position, and a 2,2-difluoroethoxy substituent. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing effects of bromine and fluorine, which modulate aromatic reactivity and stability .

Properties

IUPAC Name |

4-bromo-2-(2,2-difluoroethoxy)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-6-2-3-7(10)4-8(6)13-5-9(11)12/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYNXFHTIVHNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene is an organic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of a bromine atom and a difluoroethoxy group, enhances its potential biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene is . The compound features a bromine substituent at the para position relative to a difluoroethoxy group and a methyl group on the benzene ring. This configuration contributes to its lipophilicity and metabolic stability.

The biological activity of 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes. Its structural similarity to known inhibitors allows it to compete for binding sites, thereby modulating enzyme activity.

- Receptor Binding : The difluoroethoxy group may enhance the compound's ability to penetrate cellular membranes, facilitating interactions with intracellular receptors.

The presence of the bromine atom allows for potential hydrogen bonding and van der Waals interactions, which can influence binding affinity and specificity.

Table 1: Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits CYP1A2 and CYP2C9 enzymes; potential implications in drug metabolism. | |

| Anti-inflammatory Potential | Investigated for anti-inflammatory properties in preclinical models. | |

| Anticancer Activity | Studied as a potential anticancer agent due to structural similarities with known drugs. |

Case Studies

Several studies have explored the biological implications of 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene:

-

Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibits CYP1A2 and CYP2C9 enzymes, which are crucial in drug metabolism. The inhibition could lead to altered pharmacokinetics of co-administered drugs.

- Findings : The compound showed a significant reduction in enzyme activity at concentrations as low as 10 µM.

- Implications : This inhibition could affect the efficacy and safety profiles of various therapeutic agents.

-

Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties of derivatives of this compound in murine models of inflammation.

- Results : Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines.

- : This suggests potential therapeutic applications in inflammatory diseases.

-

Anticancer Screening : In vitro studies have indicated that 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene exhibits cytotoxic effects against several cancer cell lines.

- Observations : The compound induced apoptosis in cancer cells at IC50 values ranging from 5 to 15 µM.

- Future Directions : Further studies are warranted to elucidate its mechanism of action and therapeutic potential.

Comparative Analysis

To understand the uniqueness of 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene, it is essential to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-(difluoromethoxy)-2-methylbenzene | Contains difluoromethoxy group | Moderate enzyme inhibition |

| 4-Bromo-1-(methoxy)-2-fluorobenzene | Fluorine substituent enhances lipophilicity | Limited anti-inflammatory effects |

| 4-Bromo-3-(trifluoromethyl)benzene | Trifluoromethyl group increases metabolic stability | Notable anticancer properties |

Scientific Research Applications

Organic Synthesis

4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Pharmaceuticals

The compound is being investigated for its potential therapeutic applications. Its derivatives may exhibit biological activity against various diseases, particularly due to the presence of the bromine atom and difluoroethoxy group, which enhance molecular interactions with biological targets. Studies suggest that compounds with similar structures have shown promising antimicrobial and anti-inflammatory properties .

Material Science

In material science, this compound can be utilized in the development of novel materials with specific properties such as polymers and coatings. The difluoroethoxy group may impart desirable characteristics like improved solubility and stability under various environmental conditions.

Chemical Biology

4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene can function as a molecular probe in chemical biology studies. Its ability to interact with enzymes and receptors makes it valuable for investigating biological processes at the molecular level. The compound's interactions may lead to insights into enzyme mechanisms or receptor binding affinities.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of derivatives of 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, leading to a reduction in bacterial growth at specific concentrations.

Case Study 2: Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory potential of this compound showed promising results in vitro. Treated cells exhibited decreased levels of pro-inflammatory cytokines compared to controls, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares key structural and electronic features of 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene with analogs:

Key Observations:

- Electronic Effects: The 2,2-difluoroethoxy group in the target compound introduces stronger electron-withdrawing effects compared to non-fluorinated alkoxy groups (e.g., methoxy or benzyloxy), making the aromatic ring less reactive toward electrophilic substitution but more prone to nucleophilic attack .

- Solubility : Fluorinated alkoxy groups (e.g., -OCH₂CF₂) improve solubility in polar aprotic solvents compared to benzyloxy or long-chain ethoxy groups .

Crystal Structure and Packing

The crystal structure of 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene (C₁₈H₂₁BrO) reveals a dihedral angle of 85.72° between aromatic rings, stabilized by van der Waals forces . By comparison, fluorinated analogs like the target compound likely exhibit smaller dihedral angles due to reduced steric bulk from the difluoroethoxy group, leading to tighter crystal packing.

Preparation Methods

Preparation Methods of 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene

Detailed Synthetic Route

Step 1: Bromination of 1-Methylbenzene Derivative

- Starting material: 1-methylbenzene (toluene) or a suitably substituted methylbenzene.

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

- Conditions: Typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at controlled temperatures (0–25 °C) to favor para substitution.

- Outcome: Selective bromination at the 4-position relative to the methyl group yields 4-bromo-1-methylbenzene.

Step 2: Etherification with 2,2-Difluoroethanol

- Reagents: 2,2-Difluoroethanol, a base such as sodium hydride (NaH) or sodium amide (NaNH2).

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: The reaction mixture is cooled to 0–5 °C during base addition, then warmed to room temperature (~25 °C) and stirred for several hours (typically 2–12 hours).

- Mechanism: The base deprotonates 2,2-difluoroethanol to form the alkoxide, which then performs nucleophilic aromatic substitution (SNAr) on the aromatic ring bearing a suitable leaving group (often a bromine or halogen at the 2-position), leading to the formation of the ether linkage.

- Outcome: Formation of 4-bromo-2-(2,2-difluoroethoxy)-1-methylbenzene.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Br2 or NBS, solvent (CH2Cl2), 0–25 °C, 1–4 hours | 85–92 | Selective para-bromination relative to methyl. |

| Etherification | 2,2-Difluoroethanol, NaH or NaNH2, DMF, 0–25 °C, 2–12 h | 84–91 | Alkoxide formation followed by SNAr reaction. |

These yields reflect optimized laboratory-scale procedures and may vary with scale and reagent purity.

Alternative and Related Synthetic Routes

While the above method is the most straightforward, alternative approaches have been reported in related compounds that may be adapted:

- Halogen exchange and subsequent etherification: Starting from a halogenated aromatic precursor (e.g., 2-bromo-4-methylbenzene), the halogen can be selectively substituted by the difluoroethoxy group under basic conditions.

- Use of sulfonyl chloride intermediates: In some syntheses of related difluoroethoxy-substituted benzenes, sulfonyl chloride intermediates are prepared and then converted to the target ether via nucleophilic substitution with difluoroethanol derivatives under controlled conditions.

Research Findings and Industrial Considerations

- The etherification step is sensitive to reaction temperature and base choice; milder bases and lower temperatures tend to improve selectivity and yield.

- Industrial synthesis favors continuous flow reactors for better heat control and scalability.

- Purification often involves aqueous work-up, extraction with ethyl acetate, washing to neutrality, and solvent removal, followed by recrystallization or chromatography to achieve high purity.

- The presence of the bromine atom facilitates further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, making this compound a valuable intermediate.

Summary Table of Preparation Methods

| Preparation Step | Reagents & Solvents | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| Bromination | Br2 or NBS, CH2Cl2 or CCl4 | 0–25 °C, 1–4 h | 85–92 | Para-selective bromination relative to methyl |

| Etherification | 2,2-Difluoroethanol, NaH or NaNH2, DMF | 0–5 °C to 25 °C, 2–12 h | 84–91 | Alkoxide formation, nucleophilic aromatic substitution |

| Work-up & Purification | Ethyl acetate extraction, water wash | Ambient | — | Neutralization and solvent removal |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene, and what factors critically influence reaction yield?

- Methodological Answer : The compound can be synthesized via a Williamson ether synthesis to introduce the 2,2-difluoroethoxy group, followed by regioselective bromination. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for ether formation .

- Temperature control : Bromination reactions typically require mild heating (50–70°C) to avoid over-halogenation .

- Purification : Column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product from byproducts like di-brominated species .

Q. Which spectroscopic techniques are most effective for characterizing 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene, and what diagnostic spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR : The 2,2-difluoroethoxy group exhibits a characteristic triplet (J = 7–8 Hz) for the -OCH₂CF₂ moiety. The methyl group on the benzene ring appears as a singlet (~δ 2.3 ppm) .

- ¹⁹F NMR : A quintet signal (δ -120 to -125 ppm) confirms the presence of the difluoromethylene group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 268.99 (calculated for C₉H₈BrF₂O₂) .

Advanced Research Questions

Q. How does the 2,2-difluoroethoxy substituent modulate the electronic properties of the aromatic ring, and what implications does this have for cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- The electron-withdrawing nature of the difluoroethoxy group decreases electron density at the para position (relative to bromine), potentially accelerating oxidative addition in Pd-catalyzed couplings.

- Comparative studies : Replace the difluoroethoxy group with ethoxy (C₂H₅O-) to assess electronic effects on reaction rates using kinetic monitoring .

- DFT calculations : Compute Fukui indices to predict regioselectivity in functionalization reactions .

Q. What strategies can minimize competing dehalogenation or proto-deboronation during Buchwald-Hartwig amination at the bromine site?

- Methodological Answer :

- Catalyst optimization : Use Pd-XPhos or BrettPhos ligands to suppress β-hydride elimination, a common side reaction .

- Base selection : Weak bases (e.g., K₃PO₄) reduce unwanted dehalogenation compared to strong bases like NaOtBu .

- Low-temperature protocols : Conduct reactions at 0–25°C to stabilize intermediates .

Q. How can computational modeling predict the compound’s reactivity in photoinduced C–H functionalization reactions?

- Methodological Answer :

- Perform time-dependent DFT (TD-DFT) to analyze excited-state electron distribution and identify reactive C–H bonds.

- Compare computed HOMO-LUMO gaps with experimental UV-Vis spectra to validate models .

- Case study : Simulate triplet energy transfer pathways for meta-C–H borylation using Ir(ppy)₃ as a photocatalyst .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- Kinase inhibition : Use a fluorescence polarization assay with recombinant kinases (e.g., EGFR or BRAF) to measure IC₅₀ values. Include staurosporine as a positive control .

- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Modify the difluoroethoxy group to assess structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.